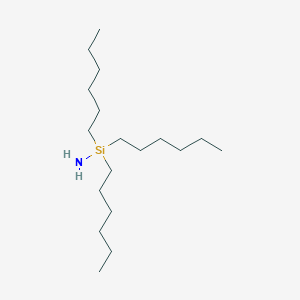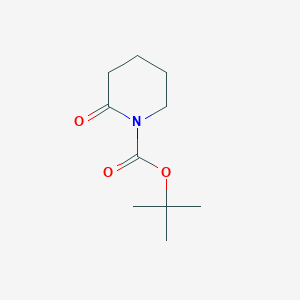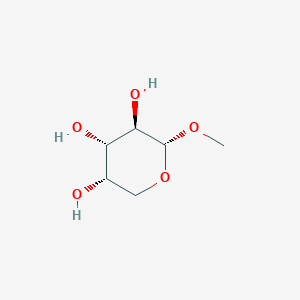
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Vue d'ensemble
Description
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, also known as 2-methoxy-3,4,5-trihydroxytetrahydrofuran, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in the pharmaceutical and biomedical fields.
Applications De Recherche Scientifique
Solubility Studies
- Solubility in Ethanol-Water Solutions : The solubility of various saccharides, including (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, in ethanol-water solutions was studied. It was found that solubility increases with temperature and varies with the ethanol mass fraction in the solvent (Gong et al., 2012).
Synthesis and Structural Analysis
Chiral Building Blocks for Prostanoids : A study focused on the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate. This compound relates to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol and contributes to the understanding of its stereochemical properties (Valiullina et al., 2019).
Nuclear Magnetic Resonance Identification : The structural identification of 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol, a compound structurally related to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, was carried out using nuclear magnetic resonance (NMR) techniques (Yu Shu-lin, 2010).
Biochemistry and Molecular Studies
- Nucleic Acids Research : A protected phosphoramidite building block based on (2R,3S)-4-(Methoxyamino)butane-1,2,3-triol, closely related to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, was synthesized and incorporated into DNA oligonucleotides. This research contributes to understanding the potential biomedical applications of these compounds (Afari et al., 2022).
Material Science Applications
- Corrosion Inhibition Studies : Research on spirocyclopropane derivatives, which include compounds structurally similar to (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, demonstrated their effectiveness as corrosion inhibitors. This study reveals the potential application of such compounds in protecting metals from corrosion (Chafiq et al., 2020).
Propriétés
IUPAC Name |
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415764 | |
| Record name | AC1NSYO7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |
CAS RN |
3945-28-6 | |
| Record name | AC1NSYO7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

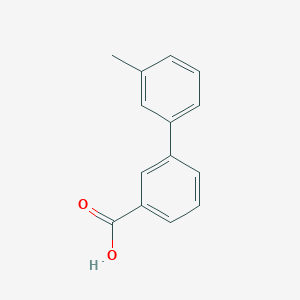
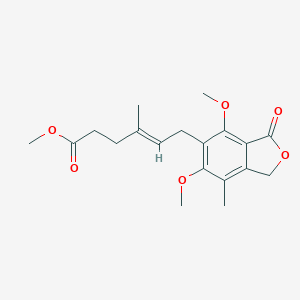
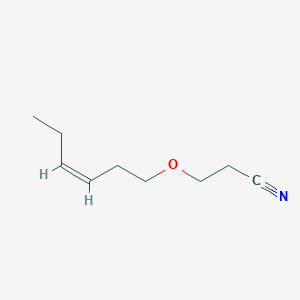

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
